

Application Notes and Protocols for (+)-SHIN1 Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1, also known as RZ-2994, is a potent and specific dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial (SHMT2).[1][2][3] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital macromolecules.[4] By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the cellular supply of one-carbon units, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in various cancer cell lines.[5][6][7] This makes it a valuable tool for studying one-carbon metabolism and a potential therapeutic agent, particularly in malignancies dependent on this pathway, such as certain lymphomas and leukemias.[2][5][7]

Mechanism of Action

(+)-SHIN1 acts as a folate-competitive inhibitor of both SHMT1 and SHMT2.[4] This inhibition blocks the production of 5,10-methylenetetrahydrofolate from serine, a key entry point for one-carbon units into the folate cycle. The subsequent depletion of the one-carbon pool impairs the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2][5] This leads to an accumulation of cells in the S and G2 phases of the cell



cycle and can trigger apoptosis.[7] The effects of **(+)-SHIN1** can often be rescued by supplementing the culture medium with formate, which can replenish the one-carbon pool downstream of SHMT.[5][7]

Quantitative Data

The following tables summarize the reported in vitro efficacy of **(+)-SHIN1** and its racemic mixture, SHIN1.

Table 1: In Vitro Inhibitory Activity of SHIN1

Target	IC50 (nM)	Source
Human SHMT1	5	[1][2]
Human SHMT2	13	[1][2]

Table 2: Cell Growth Inhibition by (+)-SHIN1/SHIN1 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀	Source
HCT-116	Colon Carcinoma	870 nM	[5]
HCT-116 (SHMT2 knockout)	Colon Carcinoma	< 50 nM	[5][9]
8988T	Pancreatic Cancer	< 100 nM	[5]
T-ALL (average)	T-cell Acute Lymphoblastic Leukemia	2.8 μΜ	[7]
B-ALL (average)	B-cell Acute Lymphoblastic Leukemia	4.4 μΜ	[7]
AML (average)	Acute Myeloid Leukemia	8.1 μΜ	[7]



Experimental Protocols

Protocol 1: General Cell Culture and Treatment with (+)-SHIN1

This protocol provides a general guideline for treating adherent or suspension cells with **(+)-SHIN1**. Specific parameters such as cell seeding density and drug concentration should be optimized for each cell line.

Materials:

- (+)-SHIN1 (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- · Cell line of interest (e.g., HCT-116, Jurkat)
- Sterile microcentrifuge tubes
- Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
- Incubator (37°C, 5% CO₂)

Procedure:

- Preparation of (+)-SHIN1 Stock Solution:
 - Prepare a high-concentration stock solution of (+)-SHIN1 in DMSO (e.g., 10 mM or 50 mM).
 - For example, to prepare a 10 mM stock solution of (+)-SHIN1 (MW: 400.47 g/mol),
 dissolve 4.005 mg of the compound in 1 mL of DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]



· Cell Seeding:

- Adherent cells (e.g., HCT-116): Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000 - 10,000 cells/well in a 96-well plate). Allow cells to attach overnight.
- Suspension cells (e.g., Jurkat): Seed cells at a density of approximately 2 x 10⁵ cells/mL in a multi-well plate.[5]

Treatment with (+)-SHIN1:

- Prepare serial dilutions of the (+)-SHIN1 stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1%).
- For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of (+)-SHIN1 or vehicle control.
- For suspension cells, directly add the required volume of the diluted (+)-SHIN1 solution to each well.

Incubation:

- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2][5]
- Assessment of Cell Viability/Proliferation:
 - After the incubation period, assess cell viability using a suitable method, such as the resazurin assay or by direct cell counting using Trypan blue exclusion.[2][5]

Protocol 2: Formate Rescue Experiment

This experiment is designed to confirm that the observed effects of **(+)-SHIN1** are due to the depletion of the one-carbon pool.

Materials:



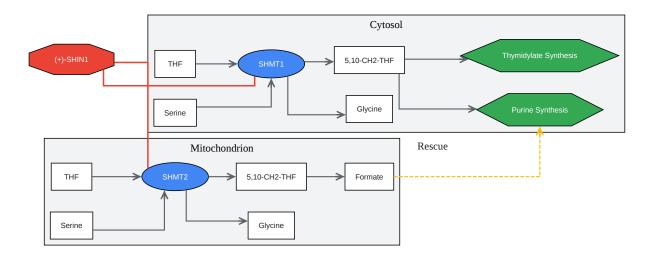
- · All materials from Protocol 1
- Sodium formate solution (e.g., 1 M stock solution in water, filter-sterilized)

Procedure:

- Follow steps 1 and 2 from Protocol 1.
- Treatment Groups: Prepare the following treatment groups:
 - Vehicle control (DMSO)
 - (+)-SHIN1 at a concentration known to inhibit growth (e.g., 10 μM for HCT-116 cells)[5]
 - (+)-SHIN1 + 1 mM sodium formate[7]
 - 1 mM sodium formate alone
- Add the respective treatments to the cells.
- Incubate for the desired period (e.g., 72 hours).
- Assess cell viability. A rescue of the growth inhibition by formate supplementation indicates that the effect of (+)-SHIN1 is on-target.[5]

Visualizations

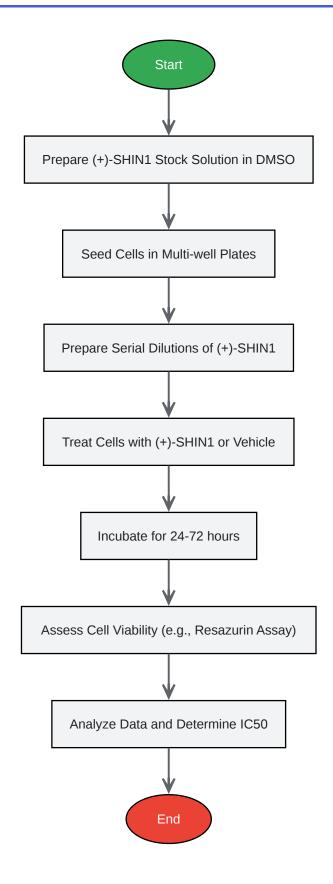




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Caption: Mechanism of action of (+)-SHIN1 and the formate rescue pathway.





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Caption: General experimental workflow for cell treatment with (+)-SHIN1.



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